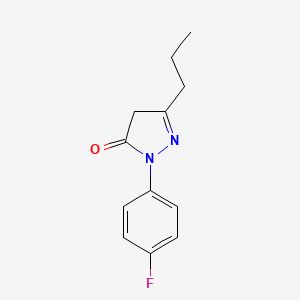

1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Description

1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a 4-fluorophenyl group at position 1 and a propyl substituent at position 3 of the pyrazolone ring. Its molecular formula is C₁₂H₁₃FN₂O, with a molecular weight of 236.25 g/mol (calculated from and structural analogs). Pyrazolone derivatives are widely studied for their pharmaceutical and agrochemical applications due to their diverse biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties. The fluorine atom enhances metabolic stability and binding affinity in biological systems, making this compound a candidate for drug development .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-propyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFVCYMYVGRETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=O)C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves a multi-step process. One common method includes the reaction of 4-fluoroacetophenone with propylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired pyrazolone compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

Condensation Reactions

The ketone group at position 5 participates in condensation with nucleophiles like amines or hydrazines, forming Schiff bases or hydrazones.

Key Findings:

-

Hydrazine Derivatives : Reaction with phenylhydrazine in ethanol under acidic conditions yields 4-(arylhydrazono)-pyrazol-5-one derivatives (e.g., 3-methyl-4-(2-phenylhydrazono)-1H-pyrazol-5-one ) with ~65% efficiency .

-

Aldehyde Condensation : In Mannich reactions, aryl aldehydes (e.g., benzaldehyde) react with the pyrazolone to form bis-pyrazolylmethane derivatives under basic conditions .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes electrophilic substitution, primarily at the para position due to fluorine’s electron-withdrawing effect.

Key Findings:

-

Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position of the fluorophenyl ring.

-

Halogenation : Bromination (Br₂/FeBr₃) produces 3-bromo-1-(4-fluorophenyl) derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 1-(4-Fluoro-3-nitrophenyl) derivative | 72% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3-Bromo-pyrazol-5-one | 68% |

Oxidation and Reduction

The dihydropyrazole ring and ketone group are susceptible to redox reactions.

Key Findings:

-

Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the dihydropyrazole ring to a fully aromatic pyrazole .

-

Reduction : NaBH₄ reduces the ketone to a secondary alcohol, yielding 5-hydroxypyrazolidine derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | 1-(4-Fluorophenyl)-3-propyl-1H-pyrazole | 81% | |

| Reduction | NaBH₄, MeOH, RT | 5-Hydroxy-4,5-dihydro-1H-pyrazole | 89% |

Nucleophilic Additions

The carbonyl group at position 5 reacts with nucleophiles such as Grignard reagents or organolithium compounds.

Key Findings:

-

Grignard Addition : Reaction with methylmagnesium bromide forms a tertiary alcohol at position 5.

-

Cyanoethylation : Acrylonitrile in basic conditions introduces a cyanoethyl group .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard addition | CH₃MgBr, THF, 0°C | 5-(2-Hydroxypropyl)pyrazol-5-one | 75% | |

| Cyanoethylation | Acrylonitrile, NaOH, H₂O | 5-(2-Cyanoethyl)pyrazol-5-one | 63% |

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the pyrazolone ring undergoes cleavage or rearrangement.

Key Findings:

-

Acidic Hydrolysis : HCl (6M) at reflux opens the ring, yielding a β-keto amide intermediate .

-

Base-Induced Rearrangement : NaOH in ethanol induces a Dimroth rearrangement to form a triazole derivative .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | β-Ketoamide intermediate | 70% | |

| Dimroth rearrangement | NaOH, ethanol, 80°C | 1,2,4-Triazole derivative | 66% |

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization at the propyl chain or fluorophenyl ring.

Key Findings:

-

Suzuki Coupling : Pd(PPh₃)₄ mediates coupling with arylboronic acids, introducing aryl groups at the propyl chain .

-

Buchwald-Hartwig Amination : Forms N-aryl derivatives via C–N bond formation.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.

Medicine: Research has focused on its anti-inflammatory, analgesic, and antipyretic properties.

Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The dihydropyrazolone core is crucial for the compound’s biological activity, as it interacts with key amino acid residues in the target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrazolone Core

The pharmacological and physicochemical properties of pyrazolone derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Impact of Halogen Substituents

- Fluorine vs. Chlorine: The 4-fluorophenyl analog exhibits higher electronegativity and smaller atomic size compared to the 4-chlorophenyl derivative. In contrast, the chlorophenyl variant is more lipophilic, favoring agrochemical applications .

- Methoxy Group : The 4-methoxyphenyl analog (C₁₃H₁₆N₂O₂) shows increased solubility in polar solvents due to the electron-donating methoxy group, making it suitable for formulations requiring aqueous compatibility .

Alkyl Chain Modifications

- Propyl vs. Ethyl: The propyl chain in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility.

- Trifluoromethyl Group : The trifluoromethyl substituent (C₁₀H₇F₄N₂O) introduces strong electron-withdrawing effects, which can stabilize reactive intermediates in synthesis or enhance metabolic resistance .

Crystallographic and Structural Validation

Structural data for these compounds are often resolved using programs like SHELXL () and validated via tools such as PLATON (). For example, the chlorophenyl analog (CAS 118031-65-5) has been characterized via X-ray diffraction, confirming its planar pyrazolone core and dihedral angles influenced by the chloro substituent .

Biological Activity

1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of pyrazoles known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C12H14F N3O

- Molecular Weight : 225.25 g/mol

- CAS Number : 118049-03-9

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study, modifications of the pyrazole nucleus led to compounds that demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Pyrazole Derivative A | 61 | 76 | 10 |

| Pyrazole Derivative B | 85 | 93 | 10 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that various pyrazole derivatives exhibit potent activity against a range of bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa. For example, one derivative demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against certain pathogens .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 0.25 | Excellent |

| S. aureus | 0.22 | Excellent |

| Pseudomonas aeruginosa | 0.30 | Good |

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the specific compound . For instance, compounds derived from the pyrazole scaffold have shown significant cytotoxicity against several cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 0.08 µM to over 49 µM depending on the structural modifications .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 | 0.08 | Highly Potent |

| A549 | 49.85 | Moderate |

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties using an animal model of inflammation induced by carrageenan. The results indicated that selected derivatives significantly reduced paw edema compared to controls, suggesting their potential as therapeutic agents in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of resistant bacteria. The study found that certain derivatives not only inhibited bacterial growth but also demonstrated biofilm disruption capabilities, which is critical in treating chronic infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one, and what analytical methods validate its purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, Claisen-Schmidt condensation of 4-fluorophenyl hydrazine with β-keto esters or ketones under acidic conditions (e.g., acetic acid) yields pyrazolone derivatives. Purity is validated using HPLC (≥98% purity) and NMR spectroscopy (e.g., confirming the absence of unreacted hydrazine or intermediates). Mass spectrometry (MS) further confirms molecular weight (C₁₂H₁₃FN₂O, MW 236.25) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer (Mo Kα radiation, λ = 0.71073 Å), followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL. Hydrogen atoms are typically placed geometrically and refined isotropically. The final structure is visualized using ORTEP .

Q. What spectroscopic techniques characterize the electronic and vibrational properties of this pyrazolone derivative?

- Methodological Answer :

- FT-IR : Identifies carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and N-H bending modes at ~1500–1550 cm⁻¹.

- UV-Vis : Absorbance in the 250–300 nm range (π→π* transitions of the aromatic fluorophenyl group).

- ¹H/¹³C NMR : Key signals include δ ~2.5–3.0 ppm (propyl CH₂), δ ~6.8–7.5 ppm (fluorophenyl protons), and δ ~160–170 ppm (carbonyl carbon) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during refinement?

- Methodological Answer : Discrepancies in thermal parameters are addressed using SHELXL's restraints (e.g., SIMU, DELU) to model anisotropic displacement. High-resolution data (≤0.8 Å) improves accuracy. For twinned crystals, the HKLF5 format in SHELXTL separates overlapping reflections. Validation tools like PLATON or CheckCIF identify outliers (e.g., ADPs > 0.1 Ų) .

Q. What strategies optimize the regioselectivity of pyrazolone ring formation in complex reaction mixtures?

- Methodological Answer : Regioselectivity is controlled by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization via keto-enol tautomer stabilization.

- Catalysts : p-TSA (para-toluenesulfonic acid) enhances protonation of the carbonyl group, directing nucleophilic attack.

- Temperature : Slow heating (60–80°C) minimizes side reactions (e.g., dimerization). Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How does fluorophenyl substitution influence the compound’s biological activity, and what assays validate this?

- Methodological Answer : The 4-fluorophenyl group enhances lipophilicity (logP ~2.8) and bioavailability. In vitro assays include:

- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus, MIC ~16 µg/mL).

- Antioxidant activity : DPPH radical scavenging (IC₅₀ ~50 µM).

- Molecular docking : Simulations with target proteins (e.g., COX-2, binding energy ≤−7.0 kcal/mol) predict interaction sites .

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- DFT calculations : Gaussian 09 (B3LYP/6-311+G(d,p)) models protonation states. The carbonyl group is prone to hydrolysis at pH > 10.

- pH-solubility profile : Shake-flask method identifies precipitation thresholds (e.g., solubility <0.1 mg/mL at pH 1.2).

- Degradation kinetics : HPLC tracks decomposition products (e.g., fluorophenyl hydrazine) under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.